4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one - 1439897-66-1

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Catalog Number: EVT-3165010
CAS Number: 1439897-66-1
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) currently in early clinical development []. It exhibits selectivity for ERK kinase activity and is being investigated for its potential in targeting the RAS/RAF/MEK/ERK signaling cascade, often implicated in cancer development and progression.

3-Amino-1-methyl-1H-pyridin-2-one (AMP)

  • Compound Description: AMP serves as an efficient bidentate N,O-directing group in palladium-catalyzed C-H activation reactions for synthesizing pyridone derivatives []. Its ability to facilitate both arylation and methylation at the beta and gamma positions of the pyridone ring makes it a valuable tool in organic synthesis.

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: GSK690693 is a potent and selective inhibitor of AKT kinase []. It acts as an ATP-competitive inhibitor and demonstrates efficacy in inhibiting tumor growth in human breast carcinoma xenograft models.

4-Amino-3-(pyridin-2-yl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazole & 4-amino-3-(pyridin-2-yl)-5-[(pyridin-4-ylmethyl)sulfanyl]-1,2,4-triazole

  • Compound Description: These two triazole derivatives were used as ligands in the synthesis of one-dimensional (1D) and two-dimensional (2D) Cu(II) coordination polymers []. The study highlighted the impact of the coordination orientation of the nitrogen atoms on the resulting polymeric structures, emphasizing the importance of ligand design in coordination chemistry.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: CHMFL-EGFR-202 is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including the drug-resistant T790M mutant []. It displays promising antiproliferative activity against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines.

1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives

  • Compound Description: This series of compounds represents a novel class of melanin-concentrating hormone receptor 1 (MCHR1) antagonists []. These antagonists, designed to lack the conventional aliphatic amine, demonstrated improved safety profiles while retaining potent MCHR1 binding affinity, potentially leading to new anti-obesity therapies.

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: BMS-903452 is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist []. It demonstrated efficacy in preclinical models of type 2 diabetes by stimulating glucose-dependent insulin release and promoting GLP-1 secretion.
  • Compound Description: PF-4171455 is a potent and selective Toll-like receptor 7 (TLR7) agonist []. TLR7 agonists have garnered interest for their potential in treating various diseases, including cancer and viral infections, by modulating the immune system.

2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-based Ru(II)/Ir(III)/Re(I) Complexes

  • Compound Description: These complexes, incorporating the 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole ligand, were investigated for their anticancer activity []. They exhibited promising cytotoxic effects against various cancer cell lines, with the Ru(II) complex demonstrating the most significant activity, particularly against MCF-7 cells.

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 acts as a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist []. Its development exemplifies structure-based drug design, leading to a compound with favorable pharmacological properties and potential as a treatment for migraines.

3- and 4-amino-naphthyridin-2(1H)-one derivatives

  • Compound Description: These derivatives were synthesized from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives via a cycloaddition-ring expansion reaction using sodium azide or azidotrimethylsilane under microwave irradiation []. This synthetic methodology provides an efficient route to access diverse naphthyridin-2(1H)-one derivatives.

4-Amino-3-pyridinioquinolin-2(1H)-one Chlorides and 3,4-Diaminoquinolin-2(1H)-ones

  • Compound Description: This class of compounds was synthesized and investigated for its chemical reactivity and potential applications in heterocyclic synthesis []. They served as valuable intermediates for preparing diverse heterocyclic compounds, including pyrido[1',2' : 1,2]imidazo[5,4-c]-quinolin-6(5H)-ones and substituted imidazo[4,5-c]quinolinones, through various reactions.

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is a potent and orally efficacious insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitor []. It demonstrated broad-spectrum in vivo antitumor activity and improved ADME properties compared to its predecessor, BMS-536924.

4-Hydroxy-1-phenylquinolin-2(1H)-one

  • Compound Description: This compound plays a crucial role as a starting material in Biginelli condensation reactions to synthesize pyrimido[5,4-c]quinolin-5-one derivatives and 2H-pyrano[3,2-c]quinolines []. Its reactivity highlights its versatility in constructing various heterocyclic systems.
  • Compound Description: This pyrimidinone derivative exhibits polymorphism, crystallizing in two distinct forms with different hydrogen-bonding patterns and packing arrangements []. This polymorphism highlights the importance of understanding solid-state properties in pharmaceutical development.

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

  • Compound Description: These derivatives were synthesized via a microwave-assisted Biginelli reaction, aiming to develop new antimicrobial and antituberculosis agents []. Some compounds within this series exhibited potent activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.

6-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (8) and 6-amino-1-β-D-arabinofuranosyl-1H-pyrrolo[3,2-c]-pyridin-4(5H)-one (13)

  • Compound Description: These compounds are novel 2'-deoxyguanosine analogs synthesized as potential antiviral or anticancer agents []. Their design aimed to explore the structure-activity relationships of nucleoside analogs and their impact on biological activity.

2-(pyridin-2-yl)-1H-benzimidazole derivatives

  • Compound Description: This group of compounds, including 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole, 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole, and 5,6-dimethyl-2-[4-(4-phenylpiperazin-1-yl)pyridin-2-yl]-1H-benzimidazole methanol monosolvate, was synthesized and studied for its antimicrobial activity []. Notably, the fluorophenoxy derivative showed promising activity against Gram-positive bacteria.
  • Compound Description: LOH,OH, with its unique structure, allows for both single and double proton transfer and represents a new type of ESIPT-capable imidazole derivative []. Its monohydroxy congener, LH,OH, was obtained through selective reduction of the imidazolic OH group in LOH,OH. These compounds provide insights into the impact of proton transfer sites on luminescence properties.
  • Compound Description: These compounds were prepared through a one-step cyclocondensation reaction of isoflavones with cyanoacetohydrazide in the presence of KOH []. This synthetic methodology highlights the use of readily available isoflavones for constructing diverse heterocyclic scaffolds.

4-Amino-5-fluoropyrimidin-2(1H)-one (5-Fluorocytosine) and 2-Amino-5-fluoropyrimidin-4(3H)-one

  • Compound Description: These two isomeric compounds, 4-amino-5-fluoropyrimidin-2(1H)-one (commonly known as 5-fluorocytosine) and 2-amino-5-fluoropyrimidin-4(3H)-one, co-crystallize with water in a 1:1:1 ratio []. This co-crystal structure provides insights into the intermolecular interactions and solid-state properties of these compounds.

7-methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

  • Compound Description: AZD7648 is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor []. It exhibits promising antitumor activity, particularly when combined with DNA double-strand break inducers or PARP inhibitors.
  • Compound Description: A series of these triazole derivatives was synthesized and evaluated for their anticancer activity []. While the initial screening showed limited activity, further structural modifications and optimization might lead to more potent compounds.

N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones

  • Compound Description: This class of compounds was explored for their potential as non-opiate antinociceptive agents []. Among the synthesized analogs, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (compound 3b) displayed the best combination of safety and analgesic efficacy in preclinical models.
  • Compound Description: These compounds were synthesized from 4-amino-4H-1,2,4-triazole through a series of reactions involving acylation, alkylation, and neutralization []. This work highlights the versatility of triazole derivatives in organic synthesis and their potential as building blocks for more complex molecules.
  • Compound Description: This series of compounds, incorporating a thieno[2,3-d]pyrimidine moiety, was synthesized from 6-acetyl-5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine through reactions with various reagents []. The study showcased the versatility of these derivatives in constructing diverse heterocyclic systems, including Schiff's bases, chalcones, pyridines, and pyran-2-one derivatives.
  • Compound Description: These derivatives were synthesized from citric acid through a multistep reaction sequence involving the formation of β-arylglutaconic acid and subsequent cyclization reactions []. The study aimed to explore the synthetic potential of citric acid as a starting material for constructing diverse heterocyclic compounds.
  • Compound Description: AMG 337 is a potent and selective MET inhibitor with high unbound target coverage and robust in vivo antitumor activity []. Its development represents a significant advancement in targeting the MET pathway for cancer treatment.
  • Compound Description: These derivatives were synthesized and investigated for their analgesic effects, showing promise as potential pain relievers in various conditions, including functional pain syndrome, organogenic pain syndrome, and tissue pain syndrome [].
  • Compound Description: These fluorine-substituted 3-deazacytosines and 3-deazacytidines were synthesized and evaluated for their antitumor activity []. While some compounds exhibited modest activity in vitro, nucleoside 17 and its triacetate showed promising activity against L1210 lymphoid leukemia in mice.

Properties

CAS Number

1439897-66-1

Product Name

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

IUPAC Name

4-amino-1-(2-methoxyethyl)pyridin-2-one

Molecular Formula

C8H12N2O2

Molecular Weight

168.19

InChI

InChI=1S/C8H12N2O2/c1-12-5-4-10-3-2-7(9)6-8(10)11/h2-3,6H,4-5,9H2,1H3

InChI Key

WITQMTUBUJHVSW-UHFFFAOYSA-N

SMILES

COCCN1C=CC(=CC1=O)N

Canonical SMILES

COCCN1C=CC(=CC1=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.